5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-(difluoromethyl)-5-ethyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c1-2-3-8-5(4(6)7)10-9-3/h4H,2H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZKTFWNROPHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Reaction Parameters for Trifluoromethylated 1,2,4-Triazole Synthesis (Adapted for Difluoromethyl Analogs)
| Parameter | Conditions/Notes | Outcome |
|---|---|---|
| Substrates | Nitrile imine + trifluoroacetaldehyde oxime (adapt difluoromethyl oxime) | Formation of 5-substituted triazole |
| Solvent | Dichloromethane (best yield) | Optimal reaction medium |
| Base | Triethylamine (2 equiv) | Facilitates cycloaddition |
| Temperature | Room temperature | Mild conditions preferred |
| Yield | 37-49% (for trifluoromethyl analogs) | Expected moderate yield |
This method's regioselectivity and moderate yields suggest it as a viable route for this compound synthesis with appropriate substrate modifications.
Alternative Synthetic Routes via Organosilicon Intermediates
Patent literature on related 1,2,4-triazole derivatives describes the use of trimethylsilyl-substituted triazoles as intermediates, which can be functionalized further to introduce alkyl or fluorinated groups. The process typically involves:
- Formation of trimethylsilyl-substituted triazole by reaction with chlorotrimethylsilane.
- Subsequent nucleophilic substitution or cross-coupling reactions to introduce the difluoromethyl and ethyl groups.
- Purification by standard organic extraction and chromatography.
This multi-step synthetic route offers high regioselectivity and potential for scale-up but requires careful control of reaction conditions such as temperature, solvent, and reagent stoichiometry.
Summary of Preparation Methods and Yields
| Methodology | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| [3 + 2] Cycloaddition of nitrile imines with difluoromethyl oximes | Difluoromethyl aldehyde oxime, NEt3, CH2Cl2, RT | 30-50% | Regioselective, mild conditions |
| Alkylation of 5-(difluoromethyl)-1H-1,2,4-triazole | Ethyl halide, base (K2CO3 or NaH), polar aprotic solvent | 60-80% | Efficient introduction of 3-ethyl group |
| Organosilicon intermediate route | Trimethylsilyl reagents, chlorotrimethylsilane, nucleophilic substitution | Variable | Multi-step, high regioselectivity |
Research Findings and Observations
- The choice of solvent critically affects the yield and regioselectivity of the cycloaddition step, with dichloromethane outperforming solvents like THF, DMSO, and toluene.
- Increasing the molar ratio of difluoromethyl precursor improves yield, indicating the reaction equilibrium favors product formation under excess reagent conditions.
- Alkylation reactions to install the 3-ethyl group proceed efficiently under mild basic conditions, with minimal side reactions reported.
- Organosilicon chemistry provides a versatile platform for further functionalization but requires rigorous purification steps to remove silicon-containing byproducts.
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted triazoles .
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
One of the most significant applications of 5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole is its antifungal properties. Research has shown that triazole derivatives exhibit potent antifungal activity against various fungal pathogens. For instance, a study highlighted that compounds with similar triazole structures demonstrated high inhibition rates against fungi such as Fusarium oxysporum and Cercospora arachidicola . The difluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them effective against resistant strains.
Antibacterial Properties
The compound also shows promise as an antibacterial agent. Studies indicate that 1,2,4-triazoles exhibit significant antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the difluoromethyl group in the structure may contribute to enhanced interaction with bacterial targets, improving efficacy compared to traditional antibiotics.
Pharmacological Insights
Research indicates that triazole derivatives can act as enzyme inhibitors and modulators in various biological pathways. For example, some derivatives have been identified as effective inhibitors of enzymes involved in steroid metabolism . This suggests potential applications in treating conditions related to hormonal imbalances.
Agricultural Applications
Fungicides
The agricultural sector has seen the application of this compound as a fungicide. Its structural properties allow it to interfere with fungal growth and reproduction effectively. Comparative studies have shown that certain triazole derivatives outperform conventional fungicides like chlorothalonil in inhibiting fungal pathogens . This efficacy is crucial for developing sustainable agricultural practices.
Pesticide Development
Beyond fungicidal properties, triazoles are being explored for their potential as pesticides. The ability to modify their chemical structure allows for the design of targeted compounds that can manage pest populations while minimizing environmental impact . The difluoromethyl group may enhance the stability and effectiveness of these compounds in agricultural settings.
Material Science
Polymer Chemistry
In material science, this compound is being investigated for its role in synthesizing advanced materials. Triazoles are known to form coordination complexes with metals, which can be utilized in creating novel polymers with enhanced mechanical and thermal properties . This application is particularly relevant in developing materials for electronics and coatings.
Corrosion Inhibition
Triazole derivatives have also been studied for their effectiveness as corrosion inhibitors in metal protection. Their ability to form stable films on metal surfaces can significantly reduce corrosion rates, making them valuable in various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target molecules, influencing their activity. This interaction can modulate various biochemical pathways, making the compound effective in its applications .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Substituents (Positions) | Key Structural Features |
|---|---|---|---|
| 5-(Difluoromethyl)-3-ethyl-1H-1,2,4-triazole | C₅H₇F₂N₃ | -C(F)₂H (C5), -CH₂CH₃ (C3) | Increased lipophilicity, moderate steric bulk |
| 5-(Difluoromethyl)-3-methyl-1H-1,2,4-triazole | C₄H₅F₂N₃ | -C(F)₂H (C5), -CH₃ (C3) | Compact structure, higher electron density |
| 5-Azido-3-nitro-1H-1,2,4-triazole | C₂HN₆O₂ | -N₃ (C5), -NO₂ (C3) | High-energy functional groups |
| 5-Nitro-3-trinitromethyl-1H-1,2,4-triazole (TNNT) | C₃HN₅O₆ | -NO₂ (C5), -C(NO₂)₃ (C3) | Explosive properties, high thermal stability |
Key Observations :
- Compared to nitro- and azido-substituted triazoles (e.g., TNNT), the difluoromethyl and ethyl groups likely reduce energetic performance but enhance stability and solubility .
Thermal and Energetic Properties
- TNNT and BTNAT (5,5’-bis(trinitromethyl)-3,3’-azo-1H-1,2,4-triazole): These nitro-rich compounds exhibit decomposition temperatures of 135°C and 146°C, respectively, under nitrogen . In contrast, difluoromethyl-substituted triazoles are expected to have lower thermal stability due to the absence of nitro groups but higher compatibility with non-energetic applications (e.g., agrochemicals or pharmaceuticals).
- Bis-1,2,4-triazoles (e.g., 5-(5-azido-triazol-3-yl)-3-nitro-triazole): Despite nitrogen-rich backbones, their density (1.70–1.85 g/cm³) and detonation velocity (~8,500 m/s) lag behind classic explosives like RDX, highlighting trade-offs between functionality and performance .
Biological Activity
5-(Difluoromethyl)-3-ethyl-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses the compound's synthesis, mechanisms of action, and its potential applications in various therapeutic areas, particularly in antimicrobial and anticancer research.
Synthesis
The synthesis of this compound typically involves the incorporation of difluoromethyl and ethyl groups into the triazole framework. The synthetic routes often utilize regiospecific reactions such as 1,3-dipolar cycloaddition, which allows for the efficient formation of the triazole ring with desired substituents .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target biomolecules, influencing their function and modulating various biochemical pathways. This interaction is crucial for its applications in enzyme inhibition and protein interactions.
Antimicrobial Activity
Research has demonstrated that compounds with a 1,2,4-triazole structure exhibit significant antimicrobial properties. For instance:
- Bacterial Inhibition : this compound has been tested against various bacterial strains. One study showed that triazoles could effectively inhibit the growth of Gram-positive and Gram-negative bacteria .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate activity |
| Escherichia coli | Significant inhibition |
| Bacillus subtilis | High selectivity observed |
Anticancer Activity
The compound also shows promise as an anticancer agent. A series of studies have evaluated its cytotoxic effects on different cancer cell lines:
- Cytotoxicity Assays : In vitro studies using MTT assays revealed that this compound exhibits cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values indicate effective growth inhibition at low concentrations .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 28 |
| A549 | 31 |
| HeLa | 29 |
Study on Anticancer Activity
In a notable study by Dolzhenko et al., various fluorinated 1,2,4-triazole analogs were synthesized and tested for their anticancer properties. The results indicated that compounds containing difluoromethyl groups showed enhanced activity against breast cancer cell lines compared to their non-fluorinated counterparts. The mechanism was linked to apoptosis induction and cell cycle arrest .
Antimicrobial Evaluation
Another study focused on the antimicrobial potential of triazoles against resistant bacterial strains. The findings suggested that the introduction of difluoromethyl groups significantly increased the antibacterial efficacy against Staphylococcus aureus and Escherichia coli .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization of thiosemicarbazides or hydrazides under reflux in polar aprotic solvents (e.g., DMSO or DMF). Optimization involves adjusting reaction time (typically 12–18 hours), temperature (80–120°C), and stoichiometric ratios of precursors. Post-reaction purification often employs recrystallization from ethanol-water mixtures, achieving yields of 60–75% .
- Characterization : Melting points (e.g., 141–143°C for analogous triazoles) and spectroscopic techniques (IR for thione C=S stretches at ~1250 cm⁻¹; ¹H NMR for ethyl and difluoromethyl groups) are critical for validation .
Q. How can researchers ensure reproducibility in synthesizing 1,2,4-triazole derivatives with fluorine-containing substituents?
- Best Practices : Use anhydrous solvents, inert atmospheres (N₂/Ar), and rigorously dry starting materials to avoid side reactions. Monitor reaction progress via TLC or HPLC. For fluorinated analogs, ensure precise control of electrophilic fluorination steps to minimize byproducts .
Q. What analytical techniques are essential for confirming the structure of this compound?
- Key Methods :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths and angles (e.g., C–F bond distances ~1.34 Å in fluorinated triazoles) .
- Elemental analysis : Validates C, H, N, S content within ±0.3% deviation.
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ for C₅H₈F₂N₃: calc. 156.0743) .
Advanced Research Questions
Q. How do structural modifications (e.g., ethyl vs. methyl groups) impact the biological activity of 1,2,4-triazole derivatives?
- SAR Insights : Ethyl groups enhance lipophilicity and metabolic stability compared to methyl substituents. For example, 3-ethyl derivatives show improved COX-2 inhibition (IC₅₀ = 0.8 µM) versus methyl analogs (IC₅₀ = 1.2 µM) due to better hydrophobic pocket fitting .
- Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) and logP measurements to correlate substituent effects with activity .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated 1,2,4-triazoles?
- Root Causes : Discrepancies may arise from assay variability (e.g., cell line differences), purity issues, or solvent effects in solubility.
- Mitigation :
- Validate compound purity via HPLC (>95%).
- Use standardized assays (e.g., MIC for antimicrobial studies) with positive controls.
- Perform dose-response curves in triplicate to ensure reproducibility .
Q. How can computational tools predict the pharmacological potential of this compound?
- In Silico Methods :
- PASS Online : Predicts antimicrobial or antitumor activity based on structural descriptors (e.g., Pa > 0.7 for antifungal activity).
- Molecular docking (AutoDock Vina) : Models interactions with targets like COX-2 or fungal CYP51, highlighting key binding residues (e.g., Arg120, Tyr355) .
- Validation : Compare predicted IC₅₀ values with experimental data to refine force field parameters .
Q. What are the challenges in synthesizing and characterizing metal complexes of 1,2,4-triazole thiones?
- Synthesis : React triazole thiones with metal salts (e.g., CuSO₄, ZnCl₂) in ethanol/water under reflux. Challenges include ligand decomposition at high temperatures and pH sensitivity.
- Characterization : Use UV-Vis (d-d transitions for Cu²⁺ at ~600 nm) and magnetic susceptibility measurements to confirm octahedral or tetrahedral geometries .
Methodological Considerations
Q. How to design a high-throughput screening (HTS) protocol for triazole-based antifungals?
- Workflow :
Library synthesis : Use parallel synthesis to generate 50–100 analogs with varied substituents.
Primary screen : Test against Candida albicans (MIC ≤ 8 µg/mL considered active).
Secondary assays : Evaluate cytotoxicity in mammalian cells (e.g., HEK293) and metabolic stability in liver microsomes .
Q. What safety precautions are critical when handling fluorinated 1,2,4-triazoles?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
